molecular formula C14H24O3 B14484115 5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one CAS No. 64180-75-2

5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one

Cat. No.: B14484115
CAS No.: 64180-75-2
M. Wt: 240.34 g/mol
InChI Key: ZKTVEGOTPCIZBT-UHFFFAOYSA-N
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Description

5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one is a chemical compound with a complex structure that includes a cyclohexene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving alkenes or dienes.

    Introduction of the ethoxyethoxy group: This step may involve etherification reactions where ethylene glycol derivatives react with the cyclohexene intermediate.

    Addition of the propan-2-yl group: This can be done through alkylation reactions using appropriate alkyl halides or alcohols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the cyclohexene ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: May be studied for its effects on biological systems, including potential pharmacological properties.

    Medicine: Could be explored for therapeutic applications, particularly if it exhibits bioactive properties.

    Industry: Used in the production of specialty chemicals, polymers, or as a component in formulations.

Mechanism of Action

The mechanism by which 5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one exerts its effects depends on its interaction with molecular targets. This may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular membranes: Affecting membrane fluidity or permeability.

    Participating in metabolic pathways: Influencing biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene derivatives: Compounds with similar cyclohexene structures but different substituents.

    Ethoxyethoxy compounds: Molecules containing the ethoxyethoxy functional group.

    Propan-2-yl substituted compounds: Chemicals with propan-2-yl groups attached to various backbones.

Uniqueness

5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

CAS No.

64180-75-2

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

5-[2-(1-ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C14H24O3/c1-6-16-11(3)17-14(4,5)12-7-10(2)8-13(15)9-12/h8,11-12H,6-7,9H2,1-5H3

InChI Key

ZKTVEGOTPCIZBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(C)(C)C1CC(=CC(=O)C1)C

Origin of Product

United States

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